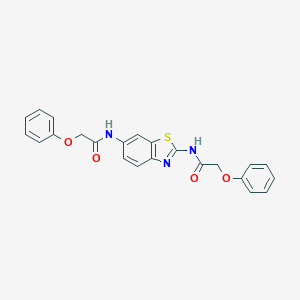
N,N'-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,3-benzothiazole-2,6-diylbis(2-phenoxyacetamide) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BZT-2PA and is a synthetic derivative of benzothiazole. BZT-2PA has been found to have various biological activities and has been extensively studied for its potential use in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of BZT-2PA is not fully understood. However, it has been suggested that BZT-2PA exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, BZT-2PA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. BZT-2PA has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BZT-2PA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BZT-2PA has also been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, BZT-2PA has been shown to have antibacterial activity by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
BZT-2PA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. BZT-2PA is also stable and can be stored for long periods without degradation. However, there are some limitations to using BZT-2PA in lab experiments. For example, BZT-2PA has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, BZT-2PA has not been extensively studied in vivo, which means that its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for research on BZT-2PA. One potential area of research is to investigate its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BZT-2PA in cancer cells and to evaluate its efficacy in vivo. Another potential area of research is to investigate the potential use of BZT-2PA as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of BZT-2PA in inhibiting pro-inflammatory cytokines and to evaluate its efficacy in vivo. Additionally, further studies are needed to investigate the potential use of BZT-2PA as an antibacterial agent and to determine its mechanism of action against bacterial strains.
Méthodes De Synthèse
BZT-2PA can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain BZT-2PA in a pure form.
Applications De Recherche Scientifique
BZT-2PA has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. BZT-2PA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BZT-2PA has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C23H19N3O4S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C23H19N3O4S/c27-21(14-29-17-7-3-1-4-8-17)24-16-11-12-19-20(13-16)31-23(25-19)26-22(28)15-30-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,27)(H,25,26,28) |
Clé InChI |
AROWPPXKTRPUQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![3-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244038.png)
![2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244040.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)